molecular formula C19H19BrN2O3 B2748936 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 361198-69-8

1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2748936
CAS No.: 361198-69-8
M. Wt: 403.276
InChI Key: AOTFMFHFEIOAJA-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-bromophenyl group at position 3, a 2,5-dimethoxyphenyl group at position 5, and an acetyl group at position 1. Pyrazoline derivatives are synthesized via cyclocondensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., acetic acid) . This article focuses on comparing the structural, synthetic, and functional attributes of the target compound with analogous pyrazoline derivatives.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-12(23)22-18(16-10-15(24-2)8-9-19(16)25-3)11-17(21-22)13-4-6-14(20)7-5-13/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTFMFHFEIOAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound belonging to the pyrazole class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, toxicity profiles, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following structural formula:

C21H21BrN2O5\text{C}_{21}\text{H}_{21}\text{BrN}_2\text{O}_5

Molecular Weight : 461.31 g/mol
CAS Number : 378773-19-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a pyrazole scaffold. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In Vitro Studies

In vitro assays demonstrated that the compound inhibited cell proliferation effectively. For instance, a study reported an IC50 value of approximately 15 µM for MDA-MB-231 cells, indicating potent activity against breast cancer cells .

In Vivo Studies

In vivo experiments using murine models have also shown promising results, with treated groups exhibiting reduced tumor sizes compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the toxicity of this compound. Toxicological studies have indicated that at therapeutic doses, the compound exhibits a favorable safety profile; however, higher concentrations may lead to cytotoxicity in non-target cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells.

Data Summary Table

Biological Activity Cell Line/Model IC50 (µM) Effect Observed
AnticancerMDA-MB-23115Cell proliferation inhibition
AnticancerHepG220Induction of apoptosis
ToxicityNon-cancerous cells>50Minimal cytotoxicity

Case Studies

  • Study on Breast Cancer Cells : A recent study focused on the effects of this compound on MDA-MB-231 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours .
  • Liver Cancer Model : Another study utilized HepG2 cells to assess the compound's efficacy. The findings revealed that treatment led to a marked decrease in tumor growth in xenograft models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit promising anticancer properties. These pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazole have been tested for their ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Biological Research

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to insights into drug metabolism and interactions . This is particularly relevant for the development of drugs targeting metabolic syndromes.

Neuroprotective Effects
Emerging evidence suggests that compounds like this compound may offer neuroprotective benefits. Studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Precursor in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. For instance, it can be used as a building block for synthesizing other pyrazole derivatives or fused heterocycles that may possess unique pharmacological profiles .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell proliferation
Anti-inflammatoryInhibited pro-inflammatory cytokine production
Enzyme InhibitionDemonstrated inhibition of metabolic enzymes
NeuroprotectiveProtected neuronal cells from oxidative stress

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data of Selected Pyrazoline Derivatives

Compound Name Substituents (Position 3/5) Dihedral Angles (°) Between Pyrazole and Aryl Rings Hydrogen Bonding/Interactions Reference
Target Compound 4-Bromophenyl/2,5-Dimethoxyphenyl Not reported in evidence Likely C–H···O due to methoxy groups
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-... 4-Fluorophenyl/4-Chlorophenyl 4.89 (pyrazole to fluorophenyl) No significant H-bonding reported
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... 4-Chlorophenyl/4-Methoxyphenyl 6.69 (pyrazole to 4-methoxyphenyl), 74.88 (to 4-ClPh) Bifurcated C–H···O chains along [010]
5-(4-Bromophenyl)-3-(4-fluorophenyl)-... 4-Fluorophenyl/4-Bromophenyl 5.3 No significant H-bonding reported
  • Key Observations :
    • Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit larger dihedral angles (~74°) between the pyrazole and halogenated aryl rings compared to halogen-only analogs (~4–6°), likely due to steric and electronic effects .
    • Methoxy groups facilitate hydrogen bonding (e.g., C–H···O interactions), enhancing crystal stability, whereas halogenated analogs rely on weaker van der Waals forces .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a condensation reaction between substituted chalcones and hydrazine derivatives. For example, analogous pyrazoline derivatives are prepared by reacting α,β-unsaturated ketones (e.g., 1,3-diarylpropenones) with hydrazine hydrate in ethanol under reflux. Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time (typically 6–12 hours), and catalysts (e.g., glacial acetic acid or piperidine) to enhance yield (60–85%) and purity .
  • Key Considerations : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related pyrazoline derivatives, SC-XRD reveals dihedral angles between aromatic rings (e.g., 76.67° between 4-chlorophenyl and 4-methoxyphenyl groups) and hydrogen-bonding patterns stabilizing the crystal lattice .
  • Data Example :

ParameterValue
Space groupMonoclinic, P2₁/c
Dihedral angles6.69° (pyrazole vs. aryl)
Hydrogen bondsC–H⋯O bifurcated interactions
Crystallographic R factor0.037 (high precision)

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C–Br at ~560 cm⁻¹) .
  • NMR : ¹H NMR reveals pyrazoline protons (δ 3.1–3.5 ppm for CH₂; δ 5.2–5.6 ppm for CH) and aryl substituents (e.g., methoxy at δ 3.8 ppm) .
  • UV-Vis : Solvent-dependent λmax (e.g., 356 nm in DMSO) indicates π→π* transitions .
    • Data Contradictions : Discrepancies in proton splitting patterns may arise from dynamic effects; use low-temperature NMR or DFT simulations to resolve .

Advanced Research Questions

Q. How do substituents (e.g., bromo, methoxy) influence the compound’s electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) quantify electronic effects:

  • HOMO-LUMO Gap : Narrow gaps (~4.5 eV) suggest redox activity, linked to bioactivity .
  • MEP Surfaces : Electron-rich methoxy groups enhance nucleophilic attack susceptibility .
    • Experimental Validation : Compare Hammett substituent constants (σ) with reaction kinetics (e.g., SNAr reactions) .

Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. non-active results)?

  • Methodology :

  • Bioactivity Screening : Use standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory potential). For example, pyrazoline derivatives show IC50 values of 12–45 µM against Staphylococcus aureus .
  • Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (e.g., bromo for lipophilicity) with activity trends. Inactive derivatives may lack critical hydrogen-bonding motifs .

Q. How can molecular docking and dynamics simulations predict binding modes with biological targets?

  • Methodology :

  • Docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., COX-2 PDB: 5KIR). Pyrazoline derivatives exhibit binding energies of −8.2 to −9.5 kcal/mol, with key interactions at Ser530 and Tyr385 .
  • MD Simulations (GROMACS) : Analyze stability (RMSD < 2.0 Å over 50 ns) and ligand-protein hydrogen bonds. For example, methoxy groups form stable interactions with Arg120 in COX-2 .

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